2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide
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Overview
Description
Preparation Methods
The synthesis of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the sulfonyl intermediate: This step involves the reaction of 3,4-dimethoxyphenyl with a sulfonyl chloride to form the sulfonyl intermediate.
Coupling with aniline derivative: The sulfonyl intermediate is then coupled with 4-methoxyaniline under specific reaction conditions to form the anilino derivative.
Introduction of the allyl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and allyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and methoxy groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in oxidative stress and inflammation pathways . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide: This compound has a similar structure but with a chlorophenyl group instead of an allyl group, which may result in different chemical and biological properties.
2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}-N-isopropylacetamide:
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-5-12-21-20(23)14-22(15-6-8-16(26-2)9-7-15)29(24,25)17-10-11-18(27-3)19(13-17)28-4/h5-11,13H,1,12,14H2,2-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZRZVCQBAMMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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